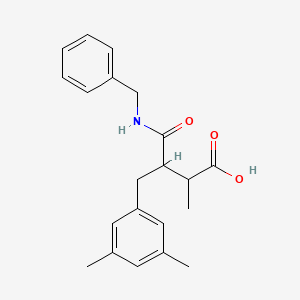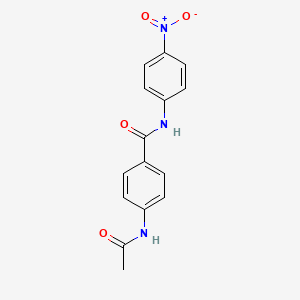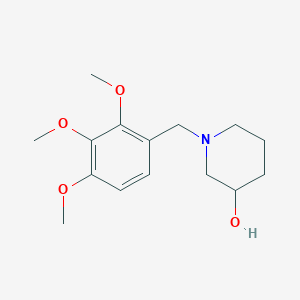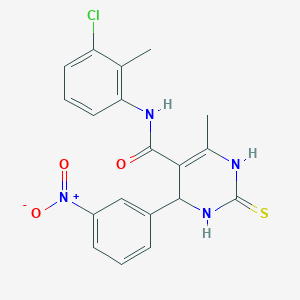
4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid, also known as BDMBOA, is a synthetic compound that has been studied for its potential applications in various scientific research fields.
作用機序
The mechanism of action of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer cells, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in pyrimidine biosynthesis. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. In neurons, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to have various biochemical and physiological effects. In cancer cells, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In neurons, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to reduce oxidative stress, protect against glutamate-induced excitotoxicity, and reduce neuroinflammation. In inflammation, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2).
実験室実験の利点と制限
One of the advantages of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid is its synthetic accessibility, which allows for the production of large quantities of the compound for use in lab experiments. 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid is its limited solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for the study of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid. One direction is the development of analogs of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid with improved solubility and potency. Another direction is the investigation of the potential therapeutic applications of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, the mechanism of action of 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid could be further elucidated to better understand its effects on various signaling pathways.
合成法
4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 3,5-dimethylbenzaldehyde with benzylamine to form an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 2-methyl-4-oxobutanoic acid to yield 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid.
科学的研究の応用
4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and inflammation. In cancer research, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to protect neurons from oxidative stress and reduce neuroinflammation. In inflammation, 4-(benzylamino)-3-(3,5-dimethylbenzyl)-2-methyl-4-oxobutanoic acid has been shown to reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-(benzylamino)-3-[(3,5-dimethylphenyl)methyl]-2-methyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14-9-15(2)11-18(10-14)12-19(16(3)21(24)25)20(23)22-13-17-7-5-4-6-8-17/h4-11,16,19H,12-13H2,1-3H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIHIZYCDFCTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC(C(C)C(=O)O)C(=O)NCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-3-methoxybenzamide](/img/structure/B5106071.png)
![N-{1-[(anilinocarbonothioyl)amino]-2,2,2-trichloroethyl}-3,4,5-trimethoxybenzamide](/img/structure/B5106075.png)
![(1S*,4S*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5106078.png)


![N-(3-isopropoxypropyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5106095.png)
![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)


![N-butyl-N-methyl-3-({[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5106134.png)
![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B5106171.png)